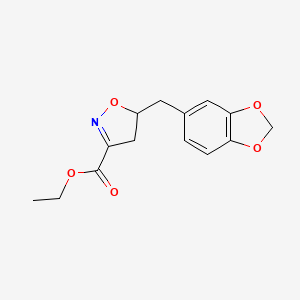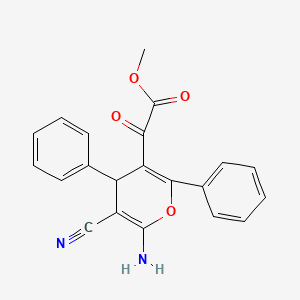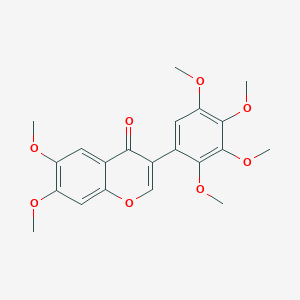
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound features a unique structure that includes a benzodioxole moiety, which is known for its presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxole moiety, followed by the formation of the oxazole ring. Key steps include:
Formation of Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Oxazole Ring Formation: The benzodioxole derivative is then reacted with an appropriate nitrile oxide to form the oxazole ring. This step often requires the use of a base such as sodium hydride and a solvent like dimethylformamide.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethyl bromoacetate and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is crucial for binding to the active site of the target enzyme, while the oxazole ring enhances the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate: Another compound with a benzodioxole moiety, known for its antiproliferative potency.
N-Ethylpentylone: A synthetic cathinone with a benzodioxole structure, known for its psychoactive properties.
Uniqueness
Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate is unique due to its combination of the benzodioxole and oxazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4,5-dihydro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-2-17-14(16)11-7-10(20-15-11)5-9-3-4-12-13(6-9)19-8-18-12/h3-4,6,10H,2,5,7-8H2,1H3 |
Clé InChI |
RCHDWPSZZNBQHT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NOC(C1)CC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-({2-[(3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B11046826.png)
![4-fluoro-N-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B11046827.png)
![4-chloro-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11046833.png)
![4-{[6-(1-Ethyl-3-methyl-1H-pyrazol-5-YL)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]methyl}phenyl trifluoromethyl ether](/img/structure/B11046840.png)
![N-{1-[(3-methoxypropyl)amino]-3-methyl-1-oxobutan-2-yl}-2-methylcyclohexanecarboxamide](/img/structure/B11046851.png)
![2-amino-7-[2-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11046857.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046863.png)
![10-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)acridin-9(10H)-one](/img/structure/B11046864.png)

![5-{[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-YL]methyl}-N~3~-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B11046877.png)
![Ethyl 4-{[(6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11046886.png)

![4-Amino-1-(4-methoxyphenyl)-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046890.png)
![2-[2,2-Dicyano-1-(piperidin-1-yl)ethenyl]-3-(3,4-dimethoxyphenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11046892.png)